Technical Monograph: 5-Amino-2-chlorobenzoic Acid (CAS 89-54-3)
Technical Monograph: 5-Amino-2-chlorobenzoic Acid (CAS 89-54-3)
[1][2][3][4]
Executive Summary & Physiochemical Profile
5-Amino-2-chlorobenzoic acid (CAS 89-54-3) is a critical bifunctional aromatic scaffold used primarily as an intermediate in the synthesis of heterocyclic pharmaceuticals (quinazolines, benzimidazoles) and organometallic anti-cancer agents.[1] Its structure features a "push-pull" electronic configuration—an electron-withdrawing chloro group ortho to the carboxylic acid and an electron-donating amino group at the meta position relative to the acid. This unique substitution pattern dictates its solubility, pKa, and reactivity profile.
Table 1: Core Physiochemical Specifications
| Property | Specification | Notes |
| CAS Number | 89-54-3 | Distinct from 4-amino isomer (Chloroprocaine metabolite) |
| IUPAC Name | 5-Amino-2-chlorobenzoic acid | Synonyms: 3-Amino-6-chlorobenzoic acid |
| Molecular Formula | C₇H₆ClNO₂ | MW: 171.58 g/mol |
| Appearance | Off-white to beige powder | Oxidation sensitive (darkens on air exposure) |
| Melting Point | 182–188 °C | Decomposition often observed near MP |
| pKa (Calculated) | COOH: ~2.5 | Acidic strength increased by ortho-Cl |
| Solubility | DMSO, Methanol, Dilute Acid/Base | Poor solubility in neutral water (Zwitterionic character) |
Synthetic Architecture & Process Chemistry
The industrial synthesis of 5-Amino-2-chlorobenzoic acid is a classic example of regiospecific aromatic substitution followed by chemoselective reduction. The route prioritizes the ortho-directing power of the chloro group during nitration to ensure the correct isomerism.
Validated Synthetic Route
The most robust pathway involves the nitration of 2-chlorobenzoic acid followed by the reduction of the nitro intermediate.
Step 1: Nitration
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Reagent: Mixed acid (H₂SO₄/HNO₃).
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Mechanism: Electrophilic aromatic substitution. The carboxyl group is meta-directing, and the chloro group is ortho/para-directing. The position para to the chloro group (position 5) is electronically favored due to the combined directing effects and steric hindrance at position 3.
Step 2: Reduction
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Method: Catalytic Hydrogenation (Pd/C, H₂) or Chemical Reduction (Fe/HCl or Zn/Acetic Acid).
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Preferred Method (Pharma): Catalytic Hydrogenation is preferred to minimize heavy metal contamination (iron sludge).
Process Flow Diagram (Graphviz)
Figure 1: Step-wise synthetic pathway from 2-chlorobenzoic acid to the target amino-acid scaffold.[4][5][6]
Pharmacological & Industrial Utility
This compound serves as a "privileged structure" in medicinal chemistry. Its utility stems from the ability to independently manipulate the amino and carboxylic acid termini.[7]
Key Applications
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Heterocyclic Synthesis (Quinazolinones):
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The amino group and the carboxylic acid (often activated as an ester or chloride) can undergo cyclization with formamide or urea derivatives to form quinazolin-4(3H)-ones . These cores are ubiquitous in kinase inhibitors and sedative agents.
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Organometallic Therapeutics:
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Research indicates its use as a ligand in Organotin(IV) complexes . These complexes are being investigated as next-generation anti-cancer agents, offering a different mechanism of action compared to cisplatin.
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Lobenzarit Analogs:
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While Lobenzarit itself is derived from a different isomer, CAS 89-54-3 is used to synthesize structural analogs for Structure-Activity Relationship (SAR) studies in anti-inflammatory research.
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Reactivity Network (Graphviz)
Figure 2: Divergent synthesis utility showing key chemical transformations available to the scaffold.
Analytical Characterization Protocol
To ensure the integrity of the material for pharmaceutical use, a validated HPLC method is required. The zwitterionic nature of the molecule requires careful pH control of the mobile phase.
High-Performance Liquid Chromatography (HPLC) Method
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
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Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).
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Mobile Phase B: Acetonitrile (HPLC Grade).
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Gradient:
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0-5 min: 95% A (Isocratic hold to elute polar impurities).
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5-20 min: 95% A -> 40% A (Linear gradient).
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20-25 min: 40% A -> 95% A (Re-equilibration).
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Flow Rate: 1.0 mL/min.
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Detection: UV @ 254 nm (Aromatic ring absorption) and 230 nm.
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Retention Time: Expect elution around 8-12 minutes depending on dead volume.
Handling & Stability
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Storage: Store at +2°C to +8°C under inert atmosphere (Argon/Nitrogen). The amino group is susceptible to oxidation, leading to browning.
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Safety (GHS):
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
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References
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PubChem. (n.d.). 5-Amino-2-chlorobenzoic acid (CID 37879).[1] National Library of Medicine. Retrieved January 31, 2026, from [Link]
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Win, Y-F., et al. (2014).[8] Polymeric seven-coordinated organotin(IV) complexes derived from 5-amino-2-chlorobenzoic acid and in vitro anti-cancer studies.[8] Journal of Coordination Chemistry, 67(20), 1-13.[8] Retrieved January 31, 2026, from [Link]
Sources
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- 2. 89-54-3 | 5-Amino-2-chlorobenzoic acid - Aromsyn Co.,Ltd. [aromsyn.com]
- 3. 2-Amino-5-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. 2 Amino 5 Chlorobenzoic Acids, C7H6ClNO2, 635-21-2, Amino Chloro Benzoic Acid, 2 Carboxy 4 Chloroaniline [mallakchemicals.com]
- 6. prepchem.com [prepchem.com]
- 7. 5-Amino-2-chlorobenzoic Acid | Research Chemical Supplier [benchchem.com]
- 8. researchgate.net [researchgate.net]
